ribofuranose is a naturally occurring pentose sugar, a monosaccharide containing five carbon atoms. [] It plays a crucial role in biological systems as a key structural component of ribonucleic acid (RNA). [] Ribonucleic acid, comprised of ribonucleotides containing ribofuranose, participates in a wide array of biological processes including protein synthesis, gene regulation, and cellular signaling. [] The importance of ribofuranose in RNA underscores its significance in life sciences research.
Esterification: ribofuranose can be esterified with various reagents, such as acetic anhydride and benzoyl chloride, to yield peracetylated or perbenzoylated derivatives. [, , , ] These reactions often utilize Lewis acid catalysts, like stannic chloride or boron trifluoride etherate, and result in the formation of a mixture of anomers. [, , , , , ]
Glycosylation: ribofuranose derivatives can be used as glycosyl donors in glycosylation reactions with various heterocycles, such as purines, pyrimidines, and lumazines, to generate a wide variety of nucleosides. [, , , , , , ] These reactions often employ catalysts like mercuric salts or stannic chloride and result in the formation of both N-1 and N-3 substituted nucleosides, depending on the reaction conditions. [, , , , , , ]
Photobromination: ribofuranose derivatives can undergo photobromination reactions to introduce bromine atoms at specific positions on the furanose ring. [, ] This reaction is often employed to generate chiral precursors for the synthesis of deuterium-labeled D-ribose derivatives. [, ]
D-ribofuranose is derived from D-ribose, which can be obtained from various natural sources, including yeast and certain plants. It belongs to the class of carbohydrates, specifically monosaccharides, and is classified as an aldopentose due to its five carbon atoms and an aldehyde functional group.
The synthesis of D-ribofuranose can be approached through several methods. Notable methods include:
D-ribofuranose participates in various chemical reactions that are significant in biological systems:
The mechanism of action for D-ribofuranose primarily revolves around its role in nucleic acid metabolism:
D-ribofuranose exhibits several notable physical and chemical properties:
D-ribofuranose has numerous scientific applications:
D-Ribofuranose is a five-membered cyclic hemiacetal form of D-ribose, existing predominantly in the β-anomeric configuration in biological systems. The ring structure comprises four carbon atoms (C1′–C4′) and one oxygen atom (O4′), with C5′ forming a hydroxymethyl substituent. In the β-anomer, the anomeric hydroxyl group (C1′-OH) adopts an equatorial orientation relative to the ring plane, while in the α-anomer, this group is axially positioned [4] [6]. This stereochemical distinction critically influences molecular recognition; for example, RNA nucleotides exclusively utilize β-D-ribofuranose to form N-glycosidic bonds with nucleobases [3] [8].
X-ray crystallography reveals that β-D-ribofuranose derivatives exhibit characteristic bond lengths and angles: C1′–O4′ = 1.42 Å, C4′–C5′ = 1.52 Å, and ring torsion angles of 35°–40° [2] [4]. Nuclear Magnetic Resonance (NMR) spectroscopy further confirms anomeric identities: β-D-ribofuranosides display a doublet for H3′ at δ 4.83 ppm (J2′,3′ = 5.86 Hz) in 2,3-O-isopropylidene-protected derivatives, whereas α-anomers show distinct coupling patterns [2]. The equilibrium distribution of D-ribose forms in aqueous solution is 76% pyranose (α:β = 1:2) and 24% furanose (α:β = 1:3), with only 0.1% as the linear aldehyde [4] [9].
The non-planar furanose ring undergoes continuous deformation via pseudorotation, a process characterized by phase angle (P) and amplitude (τm) parameters [2] [7]. Ten envelope (E) and ten twist (T) conformations are possible, with RNA favoring the C3′-endo (North, P ≈ 18°) and C2′-endo (South, P ≈ 162°) puckers. The C3′-endo conformation predominates in A-form RNA helices, optimizing base stacking and backbone geometry, whereas C2′-endo occurs in flexible regions or 2′–5′-linked nucleic acids [7].
Free energy landscapes from molecular dynamics simulations reveal that the C3′-endo → C2′-endo transition follows the O4′-endo pathway (ΔG‡ ≈ 3 kcal/mol), bypassing the higher-energy O4′-exo barrier. In 2′–5′-linked RNAs, the C2′-endo state is stabilized by 3 kcal/mol due to reduced base stacking and altered hydrogen bonding [7]. The 2,3-O-isopropylidene group locks β-D-ribofuranosides in E0-like conformations, as confirmed by sharp 1H NMR signals and density functional theory calculations [2].
Table 1: Pseudorotation Parameters of Key Ribofuranose Conformers
Conformation | Phase Angle (P) | Amplitude (τm) | Relative Energy (kcal/mol) |
---|---|---|---|
C3′-endo (³E) | 0°–36° | 38°–42° | 0 (global minimum) |
C2′-endo (²E) | 144°–180° | 40°–44° | 0.5–1.0 |
O4′-endo | 72°–108° | 30°–35° | 2.5 (transition state) |
O4′-exo | 252°–288° | 32°–36° | 4.0 |
D-Ribofuranose exhibits chirality at C1′, C2′, C3′, and C4′, with natural nucleotides exclusively incorporating the D-enantiomer. The L-enantiomer, though chemically accessible, is absent in biological systems due to evolutionary selection [4] [8]. Prebiotic chemistry experiments demonstrate that template-directed RNA synthesis favors D-ribose: non-enzymatic primer extension reactions incorporate D-ribonucleotides 10–50× more efficiently than L-enantiomers or arabinose/xylose analogues [8]. This preference arises from steric conflicts in L-ribofuranose, where C2′/C3′ hydroxyls clash with C5′/nucleobase substituents, destabilizing duplex formation [8].
The anomeric effect further stabilizes β-D-ribofuranosides by 1.0–1.5 kcal/mol over α-anomers. This arises from hyperconjugation between the ring oxygen lone pair (n→σ*) and the antibonding orbital of the C1′–O1′ bond, shortening the C1′–O4′ distance by 0.02 Å in β-anomers [2] [4].
D-Ribofuranose is a white crystalline solid (melting point = 95°C) with high water solubility (100 g/L at 25°C), attributed to extensive hydrogen bonding involving its four hydroxyl groups [6] [9]. In aqueous solution, mutarotation equilibrates α/β-furanose and pyranose forms, with kinetics governed by ring-opening to the aldehyde intermediate (k = 0.07 min−1 at pH 7) [4] [9].
Thermodynamic parameters reveal that β-D-ribofuranose formation is exothermic (ΔH = −4.2 kcal/mol), with entropy favoring pyranose forms (TΔS = 0.8 kcal/mol). The furanose ring’s flexibility lowers activation energy for puckering interconversion to <3 kcal/mol, enabling rapid conformational sampling (nanosecond–microsecond timescale) [7] [9].
Table 2: Thermodynamic Parameters of D-Ribose Forms (25°C, Water)
Form | ΔG0 (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Equilibrium Abundance |
---|---|---|---|---|
β-D-Ribopyranose | 0 (reference) | −5.1 | −0.9 | 59% |
α-D-Ribopyranose | +0.4 | −4.8 | −0.8 | 20% |
β-D-Ribofuranose | +1.1 | −4.2 | −0.3 | 13% |
α-D-Ribofuranose | +1.5 | −3.9 | −0.2 | 7% |
Linear aldehyde | +3.8 | −2.1 | +0.7 | 0.1% |
Hydrolytic stability studies show that glycosidic bonds in β-D-ribofuranosides resist acid-catalyzed cleavage 10–100× longer than typical O-glycosides due to the inductive effect of the nucleobase [3]. However, elevated temperatures (>80°C) shift the furanose↔pyranose equilibrium toward pyranose by relieving ring strain, as confirmed by 13C NMR [4] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1